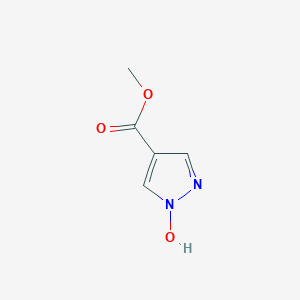
Methyl 1-hydroxypyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxypyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Drug Development
Methyl 1-hydroxypyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and metabolic disorders. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, research has shown that pyrazole derivatives exhibit significant activity against specific targets in metabolic pathways, making them valuable in drug design .
1.2 Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound derivatives. A notable case involved the synthesis of amide compounds derived from this pyrazole, which demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) analysis indicated that specific modifications to the pyrazole structure significantly enhanced its bioactivity .
Agricultural Chemistry
2.1 Agrochemical Synthesis
In agricultural chemistry, this compound is utilized as a precursor for synthesizing agrochemicals, particularly herbicides and fungicides. Its derivatives have been developed to improve crop protection and yield by targeting specific biological pathways in pests and pathogens. For example, compounds synthesized from this pyrazole have shown effective herbicidal activity against a range of weed species .
2.2 Case Study: Herbicidal Efficacy
A study focused on the herbicidal activity of new pyrazole-4-carboxamide derivatives demonstrated that modifications to the this compound structure significantly enhanced efficacy against various weed species. The results indicated that certain derivatives achieved over 90% control of targeted weeds at specific concentrations, showcasing the compound's potential in agricultural applications .
Material Science
3.1 Development of Novel Materials
this compound's unique chemical properties make it suitable for developing novel materials such as polymers and coatings. These materials require specific stability and performance characteristics that can be achieved through the incorporation of this compound into their chemical structure .
3.2 Case Study: Coatings
Research has explored the use of this compound in formulating advanced coatings with enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has resulted in coatings with improved mechanical properties and chemical resistance, making them suitable for industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Drug intermediates for anti-inflammatory drugs | Enhanced therapeutic effects observed in studies |
| Antifungal agents | Higher antifungal activity than traditional fungicides | |
| Agricultural Chemistry | Synthesis of herbicides and fungicides | Effective control of targeted weeds |
| Material Science | Development of polymers and coatings | Improved durability and chemical resistance |
Propiedades
Número CAS |
108435-77-4 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
methyl 1-hydroxypyrazole-4-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3 |
Clave InChI |
BKWFDOOYHLFIMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=C1)O |
SMILES canónico |
COC(=O)C1=CN(N=C1)O |
Sinónimos |
1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













